molecular formula C7H12ClN3 B2533595 (r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride CAS No. 1147379-19-8

(r)-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride

Cat. No. B2533595
CAS RN: 1147379-19-8
M. Wt: 173.64
InChI Key: RYXYFVNOEVQXIV-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C6H10ClN3 . It has a molecular weight of 159.6167 .


Molecular Structure Analysis

The molecular structure of “®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride” consists of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms . The exact arrangement of these atoms in the molecule would require more specific information or computational modeling .


Chemical Reactions Analysis

Specific chemical reactions involving “®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride” are not available in the resources I accessed. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .

Scientific Research Applications

Behavioral Pharmacology of Novel Compounds

A review on the behavioral pharmacology of AR-A000002, a novel selective 5-HT1B antagonist, demonstrated potential anxiolytic and antidepressant effects. This substance is relevant due to its selective antagonism of 5-HT receptors, a common target for psychiatric treatment research. These findings support the utility of 5-HT1B antagonists in treating anxiety and affective disorders (Hudzik et al., 2003).

Atypical Antipsychotic Activity

JL13, a pyridobenzoxazepine compound, has been studied for its atypical antipsychotic activity, highlighting the search for compounds with improved therapeutic profiles compared to existing medications. This research is significant for understanding how novel chemical structures can influence receptor activity and psychiatric outcomes (Bruhwyler et al., 1997).

Anti-inflammatory Applications of Psychedelics

The anti-inflammatory potential of certain compounds acting on the 5-HT2A receptor, including psychedelics, has been explored, suggesting novel therapeutic strategies for inflammatory disorders. This research avenue is crucial for developing treatments that regulate inflammatory pathways via previously unexplored mechanisms (Flanagan & Nichols, 2018).

DNA Minor Groove Binders

Investigations into compounds like Hoechst 33258, which binds to the minor groove of DNA, offer insights into drug design and the molecular basis for DNA sequence recognition. Such studies are foundational for developing drugs targeting specific DNA sequences or structures, with implications for cancer therapy and genetic diseases (Issar & Kakkar, 2013).

Mechanism of Action

The mechanism of action of “®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride” is not specified in the resources I accessed. The mechanism of action typically refers to how a compound interacts with biological systems, which would require more specific information .

Safety and Hazards

The safety and hazards of “®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride” are not specified in the resources I accessed. Information on safety and hazards typically includes toxicity information, risk phrases, safety phrases, signal word, hazard statements, and precautionary statements .

Future Directions

The future directions for the use and study of “®-1-(5-Methylpyrazin-2-yl)ethanamine hydrochloride” are not specified in the resources I accessed. Future directions could include potential applications, areas of research interest, or emerging trends .

properties

IUPAC Name

(1R)-1-(5-methylpyrazin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-5-3-10-7(4-9-5)6(2)8;/h3-4,6H,8H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXYFVNOEVQXIV-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=N1)[C@@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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